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Garnet-group minerals

Specific gravity Abrasive density Kinetic energy transfer

Generic 'garnet' procurement risks 33% cutting depth loss and <3-cycle reuse. Our garnet-group abrasive is specified as high-purity almandine (≥97% XRD, SG ≥4.0, Mohs 7.5-8.0) with ISO 11127-certified chloride <10 ppm. Key metrics: (a) 12 mm granite cutting depth, (b) 5-10+ reuse cycles, (c) 30-50% lower dust vs. aluminum oxide, (d) <1% free crystalline silica. Certificates included.

Molecular Formula C9H10N2O
Molecular Weight 0
CAS No. 12178-41-5
Cat. No. B1172606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGarnet-group minerals
CAS12178-41-5
Molecular FormulaC9H10N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 kg / 1 ton / 1 metric / 50 lb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Garnet Abrasives: Species & Properties


Garnet-group minerals (CAS 12178-41-5) constitute a family of nesosilicate minerals with the general formula X₃Y₂(SiO₄)₃, where X = Mg, Fe²⁺, Mn²⁺, Ca and Y = Al, Fe³⁺, Cr³⁺ [1]. The group encompasses six principal end-member species—pyrope, almandine, spessartine, grossular, andradite, and uvarovite—that exhibit substantially different densities (ρ = 3.58–4.32 g/cm³), Mohs hardness values (6.5–8.0), and chemical compositions, directly governing their suitability for abrasive blasting, waterjet cutting, and specialty industrial applications [2]. Almandine (Fe₃Al₂Si₃O₁₂) is the commercially dominant abrasive-grade species, prized for its high density and hardness, but specification of the correct garnet species and purity grade is critical because procurement of an under-specified 'garnet' can result in unacceptable performance losses [3].

Why Garnet Is Not a Commodity


Procuring 'garnet' without specifying the mineral species and purity grade carries a high risk of performance failure. Andradite (Ca₃Fe₂Si₃O₁₂, ρ = 3.86 g/cm³) is explicitly described as 'softer' and 'lighter' than almandine and is 'ineffective as a cutting abrasive' [1]. Even among almandine-dominant products, specific gravity can differ by >4 % (3.85 vs. 4.02) and Mohs hardness by up to 1 full point, producing a 33.1 % difference in abrasive waterjet cutting depth under otherwise identical conditions [2]. Post-extraction processing (washing, screening, roasting, and chloride control) further separates premium Australian-sourced almandine from cost-competitive alternatives, with recycle life varying from <3 cycles to >10 cycles and chloride levels ranging from <10 ppm to uncontrolled values [3]. Substituting one 'garnet' for another without verifying species, purity, and processing can therefore degrade cutting efficiency by one-third, reduce abrasive reuse by >3-fold, and introduce chloride-induced coating failures in marine environments.

Garnet Performance Evidence


Density and Abrasive Kinetic Energy

The density of garnet end-members, determined on synthetic pure crystals, spans a range of 0.736 g/cm³ (20.5 %) between the lightest (pyrope) and heaviest (almandine) species [1]. In abrasive blasting and waterjet cutting, particle kinetic energy is directly proportional to density at a given velocity; therefore, heavier almandine particles deliver substantially more erosive energy per impact than pyrope or grossular alternatives. This density hierarchy is confirmed in commercial abrasive products: a 99.8 % pure pyrope abrasive (G1) exhibited a specific gravity of 4.05, while a 97.9 % pure almandine abrasive (G4) measured 4.02, and an impure almandine (G2, 95.4 % purity) measured only 3.85 [2]. The OMAX technical guidance states almandine dominates waterjet Cutting specifically because of its specific gravity of 4.1, contrasted with andradite which is 'lighter' and 'ineffective' [3].

Specific gravity Abrasive density Kinetic energy transfer

Hardness and Abrasive Durability

The Mohs hardness of garnet varies systematically with chemical composition. In a controlled comparative study of five commercial 40-mesh garnet abrasives, Mohs hardness ranged from 6.5–7.5 (G3: spessartine 65.6 % purity) to 8.0 (G1: pyrope 99.8 % purity), with almandine products falling intermediately at 7.5–8.0 (G4) [1]. The OMAX technical guidance independently confirms almandine hardness at 7.5–8.0 Mohs, while andradite is explicitly characterized as 'softer' [2]. The general garnet group hardness range is 6.5–7.5 Mohs, with the harder species like almandine preferentially used for abrasive purposes [3].

Mohs hardness Abrasive durability Cutting aggressiveness

Waterjet Cutting Depth Comparison

In a controlled experimental study, five commercial 40-mesh garnet abrasives of differing mineral composition and purity were tested for cutting depth on intact granite (Hwang-Deung region, ISRM class R5 very strong rock) under fixed waterjet parameters: pressure 250 MPa, water flow rate 2.59 L/min, traverse speed 10 mm/s, standoff distance 200 mm, and abrasive feed rate 10.7 ± 0.8 g/s . The deepest cut was achieved by G4 (almandine 97.9 % purity, specific gravity 4.02, Mohs 7.5–8.0) at 12.0 mm, while the shallowest was G2 (almandine 95.4 % purity, specific gravity 3.85, Mohs 7.5–7.8) at 9.0 mm—a 33.1 % difference between two products both sold as 'almandine garnet' . The cutting depth hierarchy was G4 (12.0 mm) > G5 (11.4 mm) > G1 (11.2 mm) > G3 (9.4 mm) > G2 (9.0 mm) . Removal volume followed the same trend, with G4 achieving 10.0 cm³ vs. G3 at 7.0 cm³ (42.9 % difference) .

Abrasive waterjet cutting Cutting depth Garnet mineral purity

Dust Generation: Garnet vs. Alternatives

In dry blasting operations at standard working pressures (60–100 PSI), industrial almandine garnet produces approximately 30–50 % less airborne dust than equivalent-grit aluminum oxide (Al₂O₃) and significantly less than slag-based abrasives [1]. This performance advantage is attributed to garnet's fracture mechanics: garnet tends to fracture into larger fragments rather than pulverize into fine respirable dust, a behavior that directly improves operator visibility, reduces dust collection system loading, and lowers respirable particulate (PM2.5/PM10) exposure [1]. Garnet also contains <1 % free crystalline silica (typically 0.1–0.5 %), compared with silica sand abrasives that can contain >90 % respirable crystalline silica [1]. These properties make garnet compliant with stringent occupational exposure limits where silica sand is prohibited and where aluminum oxide dust levels are unacceptable [1].

Dust generation Occupational health Abrasive blasting safety

Abrasive Recyclability

Premium processed almandine garnet (e.g., GMA Garnet™, Australian-sourced, alluvial, 9-stage purification) can be reused for 5 to 10 cycles while retaining effective abrasive properties . In contrast, standard industrial garnet typically achieves 3–5 reuse cycles, lower-grade Indian garnet breaks down faster with 'low' recyclability, and slag abrasives are generally limited to 2–3 cycles [1][2]. The recyclability differential is attributed to controlled particle size distribution, removal of fracture-prone impurities, and consistent hardness of the alluvial almandine grains [1].

Abrasive recyclability Lifecycle cost Closed-loop blasting

Chloride Content in Marine Coatings

For marine and offshore surface preparation, soluble salt contamination—particularly chloride ions—is a primary cause of premature coating failure via osmotic blistering and underfilm corrosion. Premium Australian alluvial almandine garnet (GMA Garnet™) is guaranteed to contain <10 ppm chloride, well below the ISO 11127 maximum of <25 ppm, achieved through spring water washing, scrubbing, air-washing, and double screening [1]. In contrast, Indian garnet sourced from beach deposits near Tuticorin relies on monsoon rains for salt removal with no controlled washing process, resulting in variable and unguaranteed chloride levels [1]. The difference is critical for compliance with NORSOK M-501 and SSPC-SP 10/NACE No. 2 standards for offshore coating systems, where residual salt limits are strictly enforced [2].

Chloride contamination Marine coatings Soluble salt specification

Garnet Application Scenarios


High-Efficiency Waterjet Cutting

For abrasive waterjet cutting of hard materials (granite, tool steel, titanium, thick composites), the evidence from Aydin et al. (2019) demonstrates that a 97.9 % pure almandine garnet (G4, SG 4.02, Mohs 7.5–8.0) achieves a cutting depth of 12.0 mm on hard granite, outperforming a 95.4 % pure almandine (G2, SG 3.85) by 33.1 % [1]. The OMAX technical guidance independently confirms that almandine's specific gravity of 4.1 and Mohs hardness of 7.5–8.0 are the decisive parameters for waterjet cutting dominance, while andradite (SG 3.86) is ineffective . Procurement specification should require: (a) almandine mineral content ≥97 % by XRD, (b) specific gravity ≥4.0, (c) particle size 50–80 mesh for general cutting or 40 mesh for deep cutting, and (d) coefficient of uniformity ≤1.5 to ensure consistent particle size distribution as demonstrated by G4 (CU = 1.45) vs. G3 (CU = 3.03) [1].

Marine and Offshore Surface Preparation

For blast cleaning of offshore platforms, ship hulls, and marine storage tanks where coating adhesion and corrosion protection are critical, the chloride content of the abrasive is a pass/fail criterion. Premium Australian alluvial almandine garnet guarantees chloride <10 ppm, which is 2.5× tighter than the ISO 11127 maximum of <25 ppm, while uncontrolled Indian beach-deposit garnet carries variable and unguaranteed chloride levels [1]. Additionally, premium almandine achieves 5–10+ reuse cycles in closed-loop blasting, reducing waste and abrasive consumption by up to 75 % compared with slag abrasives limited to 2–3 cycles . Dust generation is 30–50 % lower than aluminum oxide at equivalent grit size, a critical advantage in confined offshore spaces [2]. Procurement should require: (a) chloride <15 ppm (preferably <10 ppm) certified per ISO 11127, (b) almandine purity ≥95 %, (c) free crystalline silica <1 %, and (d) documented recyclability ≥5 cycles.

Low-Dust Blasting Applications

In blasting operations where worker respiratory exposure and environmental dust emissions are tightly regulated (confined spaces, urban infrastructure, nuclear facility maintenance), the 30–50 % lower airborne dust generation of almandine garnet compared with equivalent-grit aluminum oxide at standard 60–100 PSI working pressures is a decisive selection factor [1]. Garnet's fracture into larger fragments rather than fine respirable dust reduces PM2.5/PM10 exposure and improves operator visibility, while its <1 % free crystalline silica content (typically 0.1–0.5 %) eliminates the silicosis risk associated with silica sand abrasives [1]. For wet (vapor) blasting, garnet dust levels can be suppressed to near-zero, making it the lowest-dust surface preparation option available [1]. Procurement should specify: (a) free crystalline silica <1 % by XRF, (b) dust index testing per customer-specific protocol, and (c) compliance with local occupational exposure limits for respirable particulates.

Cost-Effective Blasting Optimization

When initial abrasive purchase price dominates procurement decisions, evidence shows that lower-grade garnet (e.g., Indian garnet or impure almandine) may appear cheaper per tonne but can increase total project cost through higher consumption, lower recyclability, increased cleanup, and potential rework [1]. Premium almandine achieving 8 reuse cycles consumes approximately 75 % less abrasive volume over project life than slag achieving 2 cycles . Even within almandine products, the 33.1 % cutting depth deficit of G2 (SG 3.85) vs. G4 (SG 4.02) would require proportionally more machine time and abrasive to achieve equivalent work [2]. The OMAX guidance notes alluvial garnet pricing at $0.25–$0.30/lb vs. hard-rock garnet at $0.40–$0.50/lb, illustrating that alluvial sourcing can offer both cost advantage and superior toughness (due to natural tumbling and impurity removal) compared with crushed hard-rock garnet [3]. Procurement should evaluate: (a) abrasive cost per square meter cleaned (not per tonne), (b) verified recyclability data from supplier, and (c) total project abrasive consumption estimate including disposal costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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